An In-Depth Technical Guide to N-Mal-N-bis(PEG4-NH-Boc): A Trifunctional Linker for Advanced Bioconjugation
An In-Depth Technical Guide to N-Mal-N-bis(PEG4-NH-Boc): A Trifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Mal-N-bis(PEG4-NH-Boc) is a heterotrifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a thiol-reactive maleimide (B117702) group and two orthogonally protected primary amines on a branched polyethylene (B3416737) glycol (PEG) scaffold, enables the precise and sequential assembly of complex biomolecular conjugates. This guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use, with a focus on its role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Introduction
The development of sophisticated bioconjugates, such as ADCs and PROTACs, necessitates the use of advanced linker technologies that allow for the site-specific and stoichiometric attachment of multiple molecular entities. N-Mal-N-bis(PEG4-NH-Boc) emerges as a powerful tool in this context, offering a branched structure that facilitates the conjugation of three different components. The maleimide group provides a highly selective reaction handle for cysteine residues on proteins, while the two Boc-protected amines can be deprotected under acidic conditions to allow for subsequent conjugation with other molecules, such as targeting ligands, imaging agents, or cytotoxic payloads.[1][2][3] The tetraethylene glycol (PEG4) spacers enhance the aqueous solubility and reduce the potential immunogenicity of the resulting conjugate.[4][5]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-Mal-N-bis(PEG4-NH-Boc) is crucial for its effective use in experimental design. The key quantitative data for this linker are summarized in Table 1.
| Property | Value | Reference |
| Chemical Formula | C37H66N4O15 | [2][3][6] |
| Molecular Weight | 806.95 g/mol (or ~807.0 g/mol ) | [2][3][6][7] |
| CAS Number | 2128735-27-1 | [2][6][7] |
| Purity | Typically >95% or >96% | [6][7] |
| Solubility | Soluble in DMSO, DCM, DMF | [2][6] |
| Storage Conditions | -20°C | [2][6] |
| Appearance | White solid (typical) | |
| Elemental Analysis | C: 55.07%, H: 8.24%, N: 6.94%, O: 29.74% | [3] |
Note: The exact molecular weight may vary slightly between batches due to isotopic distribution.
Core Applications and Reaction Principles
The trifunctional nature of N-Mal-N-bis(PEG4-NH-Boc) allows for a modular and sequential conjugation strategy, which is particularly valuable in the synthesis of complex biomolecules like ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADC development, N-Mal-N-bis(PEG4-NH-Boc) can be used to attach two different payloads to a monoclonal antibody (mAb) or to attach a single payload and a modifying agent (e.g., an imaging agent or a solubility enhancer). The general workflow is as follows:
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Thiol-Maleimide Conjugation: The maleimide group of the linker reacts with a free thiol group on the antibody. This thiol can be a native cysteine residue or, more commonly, a cysteine residue introduced at a specific site through genetic engineering to ensure site-specific conjugation and a defined drug-to-antibody ratio (DAR).[8] This reaction proceeds optimally at a pH range of 6.5-7.5 to form a stable thioether bond.[4]
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Boc Deprotection: The Boc protecting groups on the two primary amines are removed under acidic conditions, typically using trifluoroacetic acid (TFA). This exposes the two primary amines for further conjugation.
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Amide Bond Formation: The newly exposed amines can then be coupled with carboxylic acid-containing molecules, such as cytotoxic drugs or imaging agents, using standard carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to form stable amide bonds.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. N-Mal-N-bis(PEG4-NH-Boc) can serve as a branched linker to connect the target-binding ligand and the E3 ligase-binding ligand. The branched nature of the linker allows for the exploration of different spatial orientations of the two ligands, which can be critical for the formation of a stable and productive ternary complex (Target-PROTAC-E3 ligase).[4][5]
The synthesis of a PROTAC using this linker would typically involve:
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Conjugation of the first ligand (either the target-binding or the E3 ligase-binding moiety) to one of the functional groups of the linker.
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Conjugation of the second ligand to another functional group of the linker, potentially after deprotection if necessary.
The use of a branched PEG linker can improve the aqueous solubility of the PROTAC, a common challenge in PROTAC design.[4][5]
Experimental Protocols
While a specific, detailed published protocol for the synthesis of N-Mal-N-bis(PEG4-NH-Boc) or its direct use was not found in the performed searches, the following represents a generalized, best-practice protocol for a typical bioconjugation reaction involving the maleimide group, based on common methodologies for similar linkers.
Protocol: Conjugation of N-Mal-N-bis(PEG4-NH-Boc) to a Thiol-Containing Protein
Materials:
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Thiol-containing protein (e.g., a monoclonal antibody with an engineered cysteine) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2).
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N-Mal-N-bis(PEG4-NH-Boc)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Reaction buffer: Phosphate buffer (50 mM) with EDTA (1 mM), pH 7.0.
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Quenching solution: N-acetylcysteine or L-cysteine in reaction buffer.
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Purification system (e.g., size-exclusion chromatography or affinity chromatography).
Procedure:
-
Protein Preparation: If the protein's thiol groups are oxidized, they may need to be reduced prior to conjugation using a mild reducing agent like TCEP, followed by removal of the reducing agent.
-
Linker Preparation: Dissolve N-Mal-N-bis(PEG4-NH-Boc) in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction:
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To the protein solution in the reaction buffer, add the N-Mal-N-bis(PEG4-NH-Boc) stock solution to achieve a desired molar excess of the linker (typically 5-20 fold excess).
-
The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be kept low (ideally <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching: Add an excess of the quenching solution to the reaction mixture to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess linker and other small molecules from the protein conjugate using size-exclusion chromatography or another suitable purification method.
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling (linker-to-protein ratio) using techniques such as mass spectrometry (MS) or UV-Vis spectroscopy (if the linker or protein has a characteristic absorbance).
Visualizing Workflows and Pathways
The logical flow of using a trifunctional linker like N-Mal-N-bis(PEG4-NH-Boc) in constructing a dual-payload ADC can be visualized.
Caption: Workflow for the synthesis of a dual-payload ADC using N-Mal-N-bis(PEG4-NH-Boc).
Similarly, the mechanism of action for a PROTAC can be conceptualized as a signaling pathway leading to protein degradation.
Caption: Mechanism of action for a PROTAC utilizing a branched linker.
Conclusion
N-Mal-N-bis(PEG4-NH-Boc) is a versatile and powerful trifunctional linker for advanced bioconjugation. Its well-defined structure, featuring a thiol-reactive maleimide and two orthogonally protected amines on a branched, hydrophilic PEG scaffold, provides researchers and drug developers with a robust tool for the synthesis of complex and precisely defined biomolecular constructs. The ability to sequentially conjugate three different molecules makes it particularly well-suited for the development of next-generation ADCs and PROTACs, where the spatial arrangement and stoichiometry of the different components are critical for therapeutic efficacy. As the demand for more sophisticated biotherapeutics continues to grow, the utility of such advanced linker technologies will undoubtedly become even more pronounced.
References
- 1. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. | Semantic Scholar [semanticscholar.org]
- 4. precisepeg.com [precisepeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Mal-N-bis(PEG4-NH-Boc), 2128735-27-1 | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
